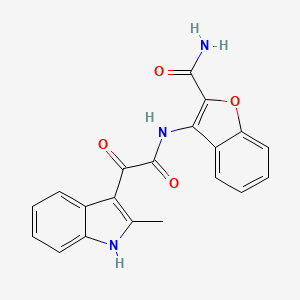![molecular formula C24H25ClN6 B2635845 N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 923677-57-0](/img/structure/B2635845.png)
N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells . The CDK6 inhibitory activities of these compounds were also tested .Molecular Structure Analysis
The molecular structure of this compound is confirmed using spectroscopic methods . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with various substitutions at different positions .Chemical Reactions Analysis
The structure-activity relationship (SAR) study revealed that the 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives showed slightly improved anti-tubercular activity than the 4-halo (para; C-4) substituted derivatives .Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, as part of the N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, has been investigated for its molecular structure, focusing on hydrogen bonding patterns. In one study, the molecules were found to link into hydrogen-bonded sheets, with different molecular conformations observed, influenced by intramolecular C-H...pi(arene) hydrogen bonds and intermolecular hydrogen bonds. This study highlights the structural diversity and hydrogen bonding interactions in these compounds (Trilleras et al., 2008).
Pharmacological Potentials
The pyrazolo[3,4-d]pyrimidine nucleus has been recognized for its pharmacological potentials, particularly in the design of drugs due to its therapeutic properties. While specific applications for this compound may not be detailed, its structural class is significant in drug design endeavors (Ajani et al., 2019).
Antimicrobial Properties
Compounds related to the pyrazolo[3,4-d]pyrimidine nucleus, like linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one, have been synthesized and shown to exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. This indicates potential antimicrobial applications for compounds within this chemical class (Reddy et al., 2010).
Anticancer Activity
Novel pyrazole derivatives, including those related to the pyrazolo[3,4-d]pyrimidine structure, have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results, suggesting that this compound and its analogs might have potential applications in cancer therapy (Hafez et al., 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are Cyclin-dependent kinases (CDKs), specifically CDK2 and CDK6 . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
This compound interacts with its targets, CDK2 and CDK6, by inhibiting their activity . This inhibition disrupts the signals that stimulate the proliferation of malignant (cancer) cells .
Biochemical Pathways
The inhibition of CDK2 and CDK6 by this compound affects the cell cycle transition and gene transcription pathways . This results in the disruption of cell proliferation, leading to the inhibition of tumor growth .
Result of Action
The result of the action of this compound is the significant inhibition of tumor cell proliferation . This is achieved through the disruption of cell cycle progression, leading to the inhibition of tumor growth .
Análisis Bioquímico
Biochemical Properties
N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is often associated with cancer. This compound interacts with CDK2/cyclin A2 complex, inhibiting its activity and thereby preventing the phosphorylation of target proteins essential for cell cycle progression . The interaction between this compound and CDK2 involves hydrogen bonding with key amino acid residues in the active site, leading to effective inhibition .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In cancer cells, this compound induces cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation . Additionally, it promotes apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . The compound also affects cellular metabolism by altering the activity of metabolic enzymes and reducing the production of ATP, leading to energy depletion and cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of CDK2, where it forms hydrogen bonds with key residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, the compound modulates gene expression by inhibiting transcription factors involved in cell survival and proliferation . The inhibition of CDK2 activity leads to the accumulation of hypophosphorylated retinoblastoma protein (Rb), which in turn suppresses the transcription of genes necessary for S phase entry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis . Prolonged treatment may lead to the development of resistance in some cell lines, necessitating combination therapies to maintain efficacy .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as weight loss, hepatotoxicity, and myelosuppression . The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to achieve maximum efficacy with minimal side effects .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes . The major metabolic pathways involve hydroxylation and demethylation, leading to the formation of active and inactive metabolites . These metabolites are further conjugated with glucuronic acid or sulfate and excreted via the urine . The compound’s metabolism can influence its pharmacokinetics and overall efficacy, making it essential to understand these pathways for effective drug development .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which influence its localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets effectively .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . In the cytoplasm, it interacts with CDK2 and other kinases, while in the nucleus, it affects transcription factors and gene expression . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Propiedades
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-cycloheptyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6/c25-17-9-8-12-19(15-17)27-22-21-16-26-31(20-13-6-3-7-14-20)23(21)30-24(29-22)28-18-10-4-1-2-5-11-18/h3,6-9,12-16,18H,1-2,4-5,10-11H2,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBDCKHZOABIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

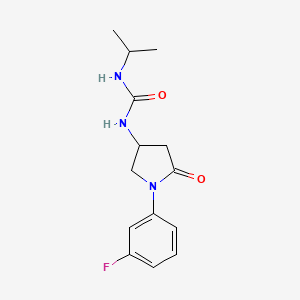
![2-((4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2635766.png)
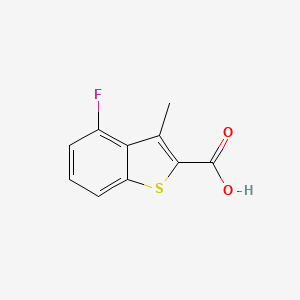
![1-(4-methoxybenzyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2635768.png)
![N-[3-acetamido-4-(2-chloroacetyl)phenyl]acetamide](/img/structure/B2635769.png)
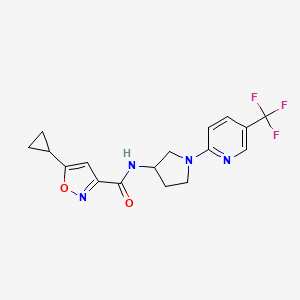
![[2-(Pyridin-2-yl)ethyl]urea](/img/structure/B2635771.png)
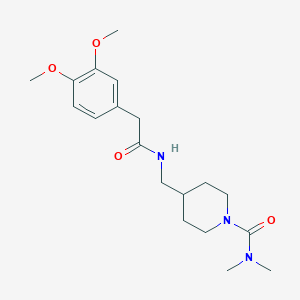
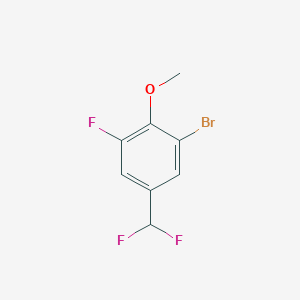
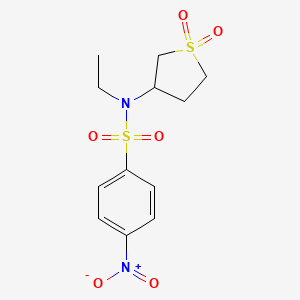


![Methyl (E)-4-[4-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2635781.png)
